molecular formula C18H28ClN B3061310 Homosibutramine CAS No. 935888-80-5

Homosibutramine

カタログ番号 B3061310
CAS番号: 935888-80-5
分子量: 293.9 g/mol
InChIキー: NZPIBRZKTJQXPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Homosibutramine is a derivative of sibutramine . Sibutramine is a norepinephrine, serotonin, and dopamine reuptake inhibitor that was used to assist with weight loss in obesity . It was withdrawn from Canadian and U.S. markets due to concerns that the drug increases the risk of heart attack and stroke in patients with a history of heart disease .


Synthesis Analysis

The synthesis of sibutramine has been studied . Retrosynthetic analysis represents a powerful tool for designing convergent and economical synthetic routes of targeted drugs . The proposed synthesis schemes being a theoretical exploration, the actual laboratory implementation requires the cross-examination of a considerable number of factors such as reactions, reagents, and order of events .


Molecular Structure Analysis

The molecular formula of this compound is C18H28ClN . Its average mass is 293.875 Da and its monoisotopic mass is 293.191040 Da .


Chemical Reactions Analysis

The chemical reactions of sibutramine have been studied . The thermal decomposition of sibutramine hydrochloride monohydrate, an appetite suppressant agent, was studied using differential scanning calorimetry (DSC) and thermogravimetry/derivative thermogravimetry (TG/DTG) .

科学的研究の応用

Hypogonadotropic Hypogonadism and Obesity Treatment

  • Study Context: Research on a homozygous MC4R mutation carrier with hypogonadotropic hypogonadism treated with sibutramine, a similar compound to homosibutramine, for obesity-related health risks.
  • Findings: Sibutramine facilitated weight maintenance, improved body composition, and mitigated obesity-related metabolic abnormalities. It suggests a potential application in managing obesity-related conditions in patients with hormonal disturbances like hypogonadotropic hypogonadism (Aldhoon Hainerová et al., 2011).

Cardiovascular Effects

  • Study Context: The cardiovascular impact of sibutramine, related to this compound, was assessed in conscious rats.
  • Findings: Sibutramine induced pressor and tachycardic effects, with specific impacts on celiac and mesenteric vasoconstrictions, and hindquarters vasodilatation. These effects involve α-adrenoceptor-mediated and β-adrenoceptor-mediated actions, providing insights into the drug's cardiovascular influence (Woolard et al., 2004).

Pharmacogenetics

  • Study Context: The effect of CYP2B6 genotypes on the pharmacokinetics of sibutramine and its metabolites was evaluated.
  • Findings: Variations in the CYP2B6 gene can significantly affect the metabolic clearance of sibutramine's metabolites. This highlights the role of genetic factors in the drug's pharmacokinetics, which can be crucial for personalized medicine approaches (Chung et al., 2011).

Brain Serotonin Transporter Occupancy

  • Study Context: Investigating the effect of sibutramine on brain serotonin transporter (SERT) occupancy in humans.
  • Findings: Sibutramine at clinical doses showed modest SERT occupancy, predominantly mediated by one of its metabolites. This finding contributes to understanding the drug's mechanism of action, particularly its efficacy and non-response in certain individuals (Talbot et al., 2009).

Enantioselective Analysis

  • Study Context: Analysis of enantiomers of sibutramine and its metabolites in biological samples.
  • Findings: The developed method enabled the separation and quantification of sibutramine's enantiomers, offering a tool for detailed pharmacokinetic studies. Such analyses are important for understanding the differential effects of each enantiomer on the body (Bae et al., 2009).

Drug Discovery and Obesity Management

  • Study Context: The development and status of sibutramine as an anti-obesity drug.
  • Findings: Sibutramine's efficacy in inducing weight loss and maintaining it over time was confirmed. It highlights the drug's role in obesity management, providing insights into its potential applications and limitations (Luque & Rey, 2002).

作用機序

Target of Action

Homosibutramine, also known as Sibutramine, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake . These neurotransmitters are involved in mood regulation and the feeling of satiety after eating.

Mode of Action

This compound exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . By inhibiting the reuptake of these neurotransmitters, this compound promotes a sense of satiety and decrease in appetite, thereby reducing food intake . This mechanism of action is different from amphetamines, which force the release of these neurotransmitters rather than inhibiting their reuptake .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the neurotransmitters NE, 5-HT, and dopamine. By inhibiting their reuptake, this compound increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling . The exact downstream effects of this increased signaling can vary, but they generally lead to reduced appetite and increased energy expenditure.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver to produce active metabolites

Result of Action

The primary result of this compound’s action is a reduction in food intake due to increased feelings of satiety. This can lead to weight loss in individuals with obesity . It’s important to note that this compound was withdrawn from various markets due to concerns about increased risk of heart attack and stroke in patients with a history of heart disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, physical activity, and overall health status can affect an individual’s response to the drug . Additionally, the presence of other drugs can also influence the action of this compound through drug-drug interactions .

生化学分析

Biochemical Properties

Homosibutramine interacts with various enzymes and proteins in the body. It is metabolized in the liver, with primary cultures of rat hepatocytes showing that it undergoes demethylation, hydroxylation, dehydrogenation, acetylation, attachment of CO2, and glucuronidation .

Cellular Effects

This compound influences cell function by enhancing satiety and metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical reactions.

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It has been observed that the drug’s stability, degradation, and long-term effects on cellular function vary depending on the specific conditions of in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

特性

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N-ethyl-N,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN/c1-5-20(4)17(13-14(2)3)18(11-6-12-18)15-7-9-16(19)10-8-15/h7-10,14,17H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPIBRZKTJQXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317080
Record name Homosibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

935888-80-5
Record name Homosibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935888-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homosibutramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935888805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homosibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOSIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7UHJ0JDFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homosibutramine
Reactant of Route 2
Reactant of Route 2
Homosibutramine
Reactant of Route 3
Reactant of Route 3
Homosibutramine
Reactant of Route 4
Homosibutramine
Reactant of Route 5
Reactant of Route 5
Homosibutramine
Reactant of Route 6
Homosibutramine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。